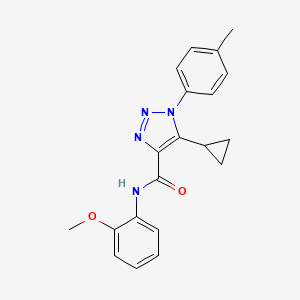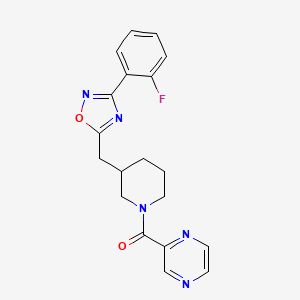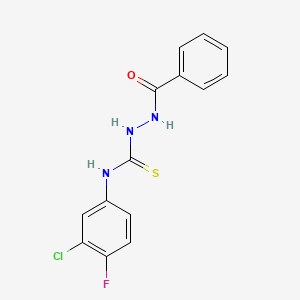
6-Mercapto-6-deoxy-|A-Cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative characterized by the presence of a thiol functional group. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various molecules.
作用机制
Target of Action
The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .
Mode of Action
6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .
Biochemical Pathways
It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .
Pharmacokinetics
It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .
Result of Action
The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .
Action Environment
The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .
生化分析
Biochemical Properties
6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .
Cellular Effects
The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .
Molecular Mechanism
At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-6-deoxy-|A-Cyclodextrin typically involves the reaction of 6-deoxy-6-iodo-cyclodextrin with thiourea, followed by hydrolysis to introduce the thiol group. The reaction is carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain high-purity product .
化学反应分析
Types of Reactions: 6-Mercapto-6-deoxy-|A-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
科学研究应用
6-Mercapto-6-deoxy-|A-Cyclodextrin has a wide range of applications in scientific research:
相似化合物的比较
Heptakis-(6-Mercapto-6-deoxy)-β-Cyclodextrin:
Octakis-(6-Mercapto-6-deoxy)-γ-Cyclodextrin: Similar structure but with a larger cavity, suitable for larger guest molecules.
Uniqueness: 6-Mercapto-6-deoxy-|A-Cyclodextrin is unique due to its single thiol group, which provides a balance between reactivity and stability. Its ability to form stable inclusion complexes and participate in various chemical reactions makes it a versatile compound in scientific research .
属性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFCFNGXZCYMC-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O34S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2976918.png)

![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![(2S,11R)-5,7-dimethyl-9,13-dioxa-5,7-diazapentacyclo[12.8.0.0^{2,11}.0^{3,8}.0^{17,22}]docosa-1(14),3(8),15,17,19,21-hexaene-4,6-dione](/img/structure/B2976925.png)
![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)

![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)





![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)
